H-Gly-Gly-Glu-OH
Overview
Description
“H-Gly-Gly-Glu-OH” is a synthetic peptide with a molecular weight of 261.24 and a chemical formula of C₉H₁₅N₃O₆ . It is also known as H-γ-Glu-Gly-Gly-OH and is an analog of ophthalmic acid/reduced glutathione .
Synthesis Analysis
The synthesis of peptides similar to “H-Gly-Gly-Glu-OH” involves extending the peptide chain from the C-terminus by synthesizing N2, N6 -dicarbobenzoxylysine [ N2, N6 - (Cbz) 2 Lys] and N6 -carbobenzoxylysine ( N6 -CbzLys) methyl ester hydrochloride and condensing them by the mixed anhydride method .Chemical Reactions Analysis
The chemical reactions involved in peptide synthesis require selective acylation of a free amine. This is accomplished by first deactivating all extraneous amine functions so they do not compete for the acylation reagent. Then, the designated carboxyl function is selectively activated so that it will acylate the one remaining free amine .Physical And Chemical Properties Analysis
“H-Gly-Gly-Glu-OH” has a density of 1.3±0.1 g/cm3, a boiling point of 453.2±30.0 °C at 760 mmHg, and a melting point of 220-240 °C (dec.) . It is soluble in hot water .Scientific Research Applications
Enzyme Inhibition and Biological Properties
- H-Gly-Gly-Glu-OH and its analogues like H-Glo(-Ser-Gly-OH)-OH have been synthesized and investigated for their inhibitory effects on human GST P1-1, a detoxification enzyme, showing potential in modulating enzyme activity for therapeutic benefits (Cacciatore et al., 2003).
- Peptidomimetics of GPEs (H-Gly-Pro-Glu-OH and its analogs) exhibit significant biological properties, including anti-inflammatory, antiapoptotic, and anticancer properties, indicating their potential in developing novel therapeutic agents (Turkez et al., 2022).
Molecular and Structural Analysis
- The correlation between H-bond structures and the C=O stretching frequencies of carboxylic acids, including the side chains of Asp and Glu, was studied to understand enzymatic reactions, showing the significance of analyzing these molecular structures for understanding protein functions (Takei et al., 2008).
- Fragmentation reactions of protonated peptides containing glutamic acid or glutamine, including H-Gln-Gly-OH and H-Glu-Gly-OH, were studied, providing insights into the molecular breakdown processes essential for understanding peptide behavior in biological systems (Harrison, 2003).
Interaction with Inorganic Crystals and Implications in Biomineralization
- The adsorption behavior of amino acids, including glycine (Gly) and glutamic acid (Glu), on hydroxyapatite crystal faces was studied, indicating their role in regulating the crystallization of inorganic crystals, a fundamental process in biomineralization (Pan et al., 2007).
Role in Oxidative Stress and Disease Mechanisms
- The conformation-dependent hydrogen abstraction reaction cycles of Gly and Ala residues were analyzed to understand if hydroxyl radicals can initiate the unfolding of amino acid residues, a process implicated in peptide misfolding diseases like Alzheimer's (Owen et al., 2012).
- The reaction kinetics of OH with glutamic acid was studied to understand the oxidative damage to proteins, shedding light on the vulnerability of amino acids like Glu to oxidative attacks, relevant in understanding diseases resulting from oxidative stress (Keshavarz & Mazarei, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O6/c10-3-6(13)11-4-7(14)12-5(9(17)18)1-2-8(15)16/h5H,1-4,10H2,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOZQTNZPCUARW-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-Gly-Glu-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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